Ácido (6-(ciclopropilamino)piridin-2-il)borónico

Descripción general

Descripción

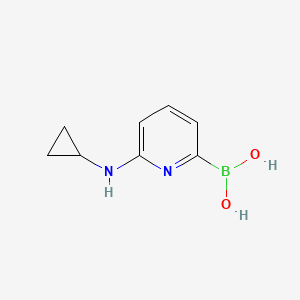

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid is an organic compound with the molecular formula C8H11BN2O2. It is a boronic acid derivative that features a pyridine ring substituted with a cyclopropylamino group at the 6-position and a boronic acid group at the 2-position.

Aplicaciones Científicas De Investigación

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is studied for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

In Suzuki–Miyaura coupling reactions, (6-(Cyclopropylamino)pyridin-2-yl)boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which (6-(Cyclopropylamino)pyridin-2-yl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting products are often biologically active compounds, which can interact with various biochemical pathways in the body.

Pharmacokinetics

The properties of boronic acids in general suggest that they are relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . These bonds are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.

Action Environment

The action of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid is influenced by various environmental factors. The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The stability of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid and its rapid transmetalation with palladium (II) complexes also contribute to its efficacy .

Métodos De Preparación

The synthesis of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.

Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable pyridine derivative.

Boronic Acid Functionalization: The boronic acid group is typically introduced through a borylation reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a boronic acid reagent under palladium catalysis.

Análisis De Reacciones Químicas

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced with other nucleophiles.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Comparación Con Compuestos Similares

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: Unlike (6-(Cyclopropylamino)pyridin-2-yl)boronic acid, phenylboronic acid lacks the pyridine ring and cyclopropylamino group, making it less specific in its interactions.

(4-(Cyclopropylamino)phenyl)boronic Acid: This compound has a similar cyclopropylamino group but differs in the position and nature of the aromatic ring, affecting its reactivity and applications.

(2-Pyridyl)boronic Acid:

Actividad Biológica

(6-(Cyclopropylamino)pyridin-2-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including (6-(Cyclopropylamino)pyridin-2-yl)boronic acid, have gained attention for their diverse biological activities such as anticancer, antibacterial, and antiviral properties. The introduction of boron into organic molecules can significantly alter their pharmacological profiles, enhancing selectivity and efficacy .

The biological activity of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropylamino group and the pyridine ring are crucial for binding to these targets, modulating biological pathways. For instance, boronic acids can act as reversible inhibitors of proteasomes and other enzymes by forming covalent bonds with specific amino acid residues .

Biological Activities

- Anticancer Activity : Several studies have highlighted the potential of boronic acids in cancer therapy. For example, compounds similar to (6-(Cyclopropylamino)pyridin-2-yl)boronic acid have been found to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

- Antibacterial Activity : Research indicates that (6-(Cyclopropylamino)pyridin-2-yl)boronic acid exhibits antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes . A comparative study showed that derivatives of pyridine compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : The compound has also been investigated for its antiviral properties. Studies suggest that certain pyridine derivatives can inhibit viral replication by targeting viral enzymes or host factors critical for viral entry or replication .

Case Study 1: Anticancer Efficacy

A study published in 2020 evaluated the anticancer properties of a series of boronic acids, including (6-(Cyclopropylamino)pyridin-2-yl)boronic acid. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines with an IC50 value in the low micromolar range .

Case Study 2: Antimicrobial Activity

In a recent investigation, (6-(Cyclopropylamino)pyridin-2-yl)boronic acid was tested against multiple bacterial strains. The compound displayed a minimum inhibitory concentration (MIC) of 55 μg/mL against E. coli, demonstrating its potential as an antibacterial agent .

Table 1: Biological Activities of (6-(Cyclopropylamino)pyridin-2-yl)boronic Acid

Propiedades

IUPAC Name |

[6-(cyclopropylamino)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O2/c12-9(13)7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6,12-13H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNFDQJLAVSUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671273 | |

| Record name | [6-(Cyclopropylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-29-3 | |

| Record name | [6-(Cyclopropylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.